molecular formula C19H12BrN3O3 B2834559 N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide CAS No. 887869-62-7

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B2834559
CAS No.: 887869-62-7
M. Wt: 410.227
InChI Key: SWQQKRMNJUPIBI-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” is a quinoxaline derivative . Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . They can be synthesized via many different methods of synthetic strategies . For instance, one method involves the cyclocondensation of o-phenylenediamine with glyoxal . Other methods involve the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

The molecular structure of “N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” is C16H14BrN3O2 . Quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions. These include diazotization reactions, nitration reactions, oxidation reactions, and substitutions reactions . They also undergo reduction, condensation and cyclization reactions .

Scientific Research Applications

Oxidative Stress and Metabolism

Quinoxaline derivatives, including N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide, are recognized for their roles in oxidative stress and metabolism. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides (QdNOs) has been documented, suggesting oxidative stress as a plausible mechanism for QdNO-induced toxicity. This review covers the research progress associated with oxidative stress as a mechanism for QdNO-induced toxicity and metabolism, highlighting the toxic effects of some QdNO members and the involvement of enzymes in their metabolism (Wang et al., 2016).

Medicinal Chemistry and Drug Design

The incorporation of quinoxaline units into drug molecules has been a significant focus due to their broad spectrum of biological activity. Studies have shown that modifying the quinoxaline structure can lead to a wide variety of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases (Pereira et al., 2015). Additionally, the synthesis and applications of hexaazatriphenylene (HAT) derivatives, including quinoxaline-based systems, demonstrate their utility in organic materials and nanoscience, emphasizing their importance in n-type semiconductors, sensors, and energy storage materials (Segura et al., 2015).

Future Directions

Quinoxaline derivatives have been studied from the year 2002 to 2020 . About 50 papers have been reviewed for the novel quinoxaline compounds, and the potent derivatives have been reported . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Properties

IUPAC Name

N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O3/c20-11-7-8-13(22-18(24)16-6-3-9-26-16)12(10-11)17-19(25)23-15-5-2-1-4-14(15)21-17/h1-10H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQQKRMNJUPIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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